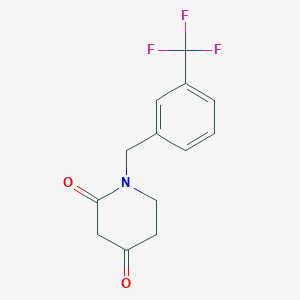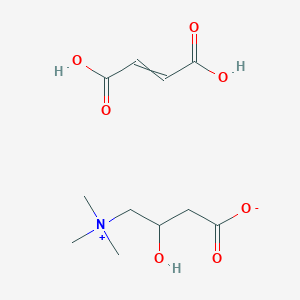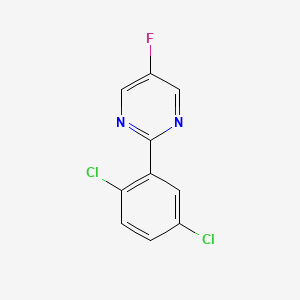![molecular formula C7H9F2N3 B14057499 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine is a chemical compound with the molecular formula C7H9F2N3 It is characterized by the presence of deuterium and fluorine atoms, which can influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine typically involves the introduction of deuterium and fluorine atoms into the pyrimidine ring. One common method includes the use of deuterated reagents and fluorinating agents under controlled conditions. The reaction may proceed through multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle deuterated and fluorinated reagents safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deuterated and fluorinated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated and fluorinated oxides, while reduction may produce deuterated and fluorinated amines.
Aplicaciones Científicas De Investigación
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialized materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine involves its interaction with molecular targets, such as enzymes and receptors. The presence of deuterium and fluorine atoms can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride
- This compound sulfate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific deuterium and fluorine substitution pattern. This unique structure can result in distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F2N3 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
dideuterio-[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C7H9F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,2,10H2,1H3/i2D2 |
Clave InChI |
XEKYGFQRDJMXGC-CBTSVUPCSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CN=CN=C1C(C)(F)F)N |
SMILES canónico |
CC(C1=NC=NC=C1CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


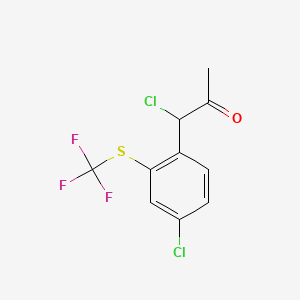
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)



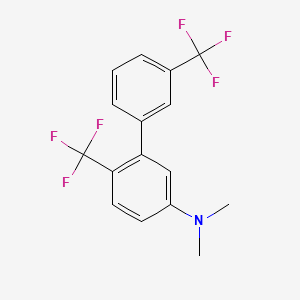
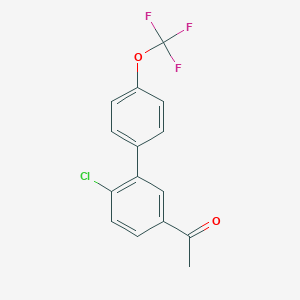
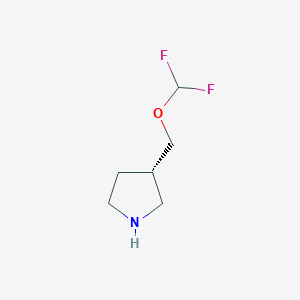
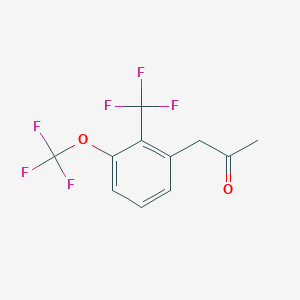
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)

